molecular formula C27H46O B1140991 Cholesterol-2,2,3,4,4,6-d6 CAS No. 92543-08-3

Cholesterol-2,2,3,4,4,6-d6

Cat. No.: B1140991
CAS No.: 92543-08-3
M. Wt: 392.7 g/mol
InChI Key: HVYWMOMLDIMFJA-QSOBUISFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesterol-d6 is a deuterium-labeled form of cholesterol, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cholesterol. Cholesterol itself is a major sterol in mammals, making up 20-25% of the structural component of the plasma membrane. It plays a crucial role in determining the fluidity and permeability characteristics of the membrane, as well as the function of transporters and signaling proteins .

Mechanism of Action

Target of Action

Cholesterol-d6, also known as Cholesterol-2,2,3,4,4,6-d6, is a deuterated form of cholesterol . It primarily targets the same biological systems as natural cholesterol. These include cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity, and serves as a precursor molecule in various biochemical pathways .

Mode of Action

Cholesterol-d6 interacts with its targets in the same way as natural cholesterol. It integrates into the lipid bilayer of cell membranes, influencing their fluidity and permeability. It also serves as a precursor molecule for the synthesis of steroid hormones, bile acids, and vitamin D .

Biochemical Pathways

Cholesterol-d6 is involved in the same biochemical pathways as cholesterol. It is a critical component in the synthesis of steroid hormones, bile acids, and vitamin D. These substances play vital roles in a variety of physiological processes, including inflammation, immune response, digestion, and regulation of calcium levels .

Result of Action

The molecular and cellular effects of Cholesterol-d6’s action would be expected to mirror those of cholesterol, given their structural similarity. This includes effects on cell membrane structure and function, as well as the synthesis of critical biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterol-d6 is synthesized by the deuteration of cholesterol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve high pressure and temperature to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of cholesterol-d6 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized catalysts and reactors designed to handle deuterium gas. The final product is purified through techniques such as chromatography to ensure that it meets the required standards for scientific research .

Chemical Reactions Analysis

Types of Reactions

Cholesterol-d6 undergoes similar chemical reactions as cholesterol, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction kinetics and mechanisms due to the isotope effect.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are deuterated derivatives of cholesterol, which retain the deuterium atoms. These products are used in various analytical and research applications .

Scientific Research Applications

Cholesterol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Cholesterol-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:

Cholesterol-d6 stands out due to its use in precise quantification and tracking in scientific research, making it an invaluable tool in various fields.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-QSOBUISFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Cholesterol-d6 used as an internal standard in quantifying cholesterol in complex samples like vegetable oils or biological samples?

A: Cholesterol-d6 shares almost identical chemical properties with endogenous cholesterol but possesses a distinct mass difference due to the presence of six deuterium atoms. This difference allows for clear differentiation during mass spectrometry analysis. By adding a known amount of Cholesterol-d6 to the sample before extraction and analysis, scientists can account for potential variations during sample preparation and ionization, leading to more accurate quantification of the endogenous cholesterol. [, , , ]

Q2: One study utilized Cholesterol-d6 to investigate cholesterol uptake by Caco-2 cells. How does this approach work?

A: In this study [], researchers supplemented Caco-2 cells with Cholesterol-3,4-13C2 alongside other nutrients. By subsequently analyzing the cells for both Cholesterol-3,4-13C2 and endogenous cholesterol using Cholesterol-d6 as an internal standard, they could differentiate between cholesterol absorbed from the medium and cholesterol naturally present in the cells. This method provided insights into the dynamics of cholesterol uptake and metabolism in vitro.

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